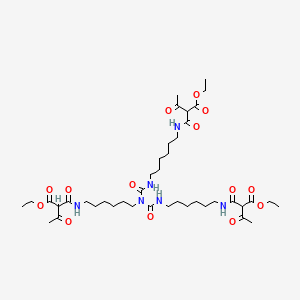
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- is a useful research compound. Its molecular formula is C7H12Cl3NO2 and its molecular weight is 248.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-(2,2,3-trichloro-1-hydroxypropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds similar to “NIOSH/ES4804000” typically involve specific synthetic routes and reaction conditions. These methods may include:
Chemical Synthesis: Utilizing reagents and catalysts to induce chemical reactions that form the desired compound.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the yield and purity of the compound.
Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical processes, including:
Batch Processing: Producing the compound in discrete batches with controlled reaction parameters.
Continuous Processing: Utilizing continuous flow reactors to produce the compound in a steady stream, enhancing efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
化学反応の分析
Types of Reactions
Compounds similar to “NIOSH/ES4804000” may undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form oxides or other products.
Reduction: Reaction with reducing agents to gain electrons and form reduced products.
Substitution: Replacement of one functional group with another in the compound’s structure.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxides.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other derivatives.
科学的研究の応用
Chemistry
In chemistry, compounds similar to “NIOSH/ES4804000” are used as reagents, catalysts, or intermediates in various chemical reactions and processes.
Biology
In biology, these compounds may be used in biochemical assays, enzyme studies, and cellular research to understand biological mechanisms and pathways.
Medicine
In medicine, such compounds may serve as active pharmaceutical ingredients, diagnostic agents, or therapeutic agents for treating various diseases and conditions.
Industry
In industry, these compounds are utilized in manufacturing processes, material synthesis, and quality control to enhance product performance and safety.
作用機序
The mechanism of action for compounds similar to “NIOSH/ES4804000” involves their interaction with molecular targets and pathways. These interactions may include:
Binding to Receptors: Interacting with specific receptors on cell surfaces to trigger biological responses.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to influence cellular functions.
類似化合物との比較
Similar Compounds
Compounds similar to “NIOSH/ES4804000” include various volatile organic compounds, industrial chemicals, and hazardous substances listed in the NIOSH Pocket Guide to Chemical Hazards.
Uniqueness
The uniqueness of “NIOSH/ES4804000” lies in its specific chemical structure, properties, and applications, which distinguish it from other similar compounds.
List of Similar Compounds
- Manganese Compounds
- Tellurium Compounds
- Inorganic Tin Compounds
- Cyanides
- Fluorides
These compounds share some similarities in terms of their industrial applications, hazards, and safety measures.
特性
CAS番号 |
52782-35-1 |
|---|---|
分子式 |
C7H12Cl3NO2 |
分子量 |
248.5 g/mol |
IUPAC名 |
N-(2,2,3-trichloro-1-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-5(12)11-6(13)7(9,10)4-8/h6,13H,2-4H2,1H3,(H,11,12) |
InChIキー |
XJURVJRJBRYKDR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(C(CCl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


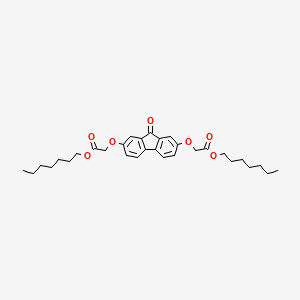
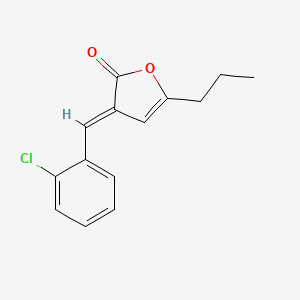
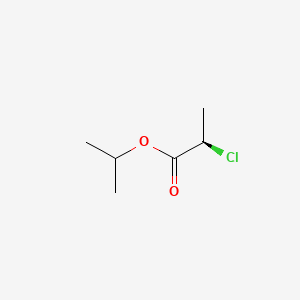


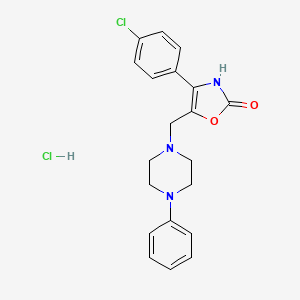
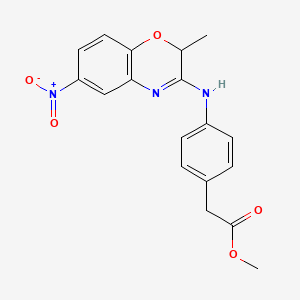
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)
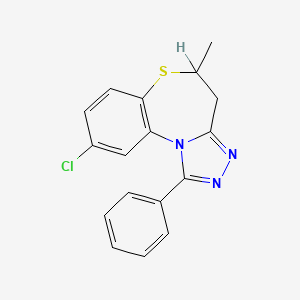

![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)
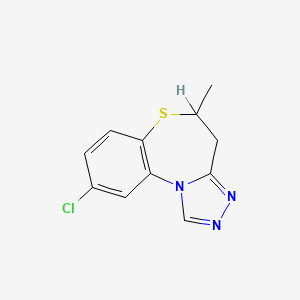
![(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-5,8-dioxo-7-[(2-phenylacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12740999.png)
